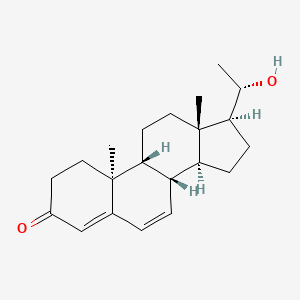
Pregna-4,6-dien-3-one, 20-hydroxy-, (9beta,10alpha,20S)-
Übersicht
Beschreibung
“Pregna-4,6-dien-3-one, 20-hydroxy-, (9beta,10alpha,20S)-” is a chemical compound used in scientific research. It is also known as dehydroprogesterone or dydrogesterone . It is a white or light yellow crystalline powder at room temperature, insoluble in water but soluble in ethanol and acetone . It has significant advantages and safety compared to other similar drugs and is the drug of choice for the treatment of amenorrhea, endometriosis, prevention of functional bleeding, and threatened abortion .
Synthesis Analysis
The synthesis of this compound involves a few steps . The preparation method uses 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal (compound A) as a raw material, which is deprotected under acidic conditions to give 9β,10α-pregnane-4,7-diene-3,20-dione (compound B). This then undergoes rearrangement under alkaline conditions to give 9β,10α-pregnane-4,6-diene-3,20-dione (compound C) . Another method involves dissolving progesterone and carrying out a photochemical reaction to obtain 9 beta, 10 alpha-pregn-4-ene-3, 20-diketone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include deprotection under acidic conditions and rearrangement under alkaline conditions . In another method, a photochemical reaction is carried out after dissolving progesterone . More research is needed to fully understand the chemical reactions involved in the synthesis of this compound.Physical And Chemical Properties Analysis
This compound is a white or light yellow crystalline powder at room temperature . It is insoluble in water but soluble in ethanol and acetone . The molecular weight of the compound is 314.462 Da .Wissenschaftliche Forschungsanwendungen
Biotechnological Production
20alpha-Hydroxydydrogesterone (20α-DHD) can be produced biotechnologically using a whole-cell biotransformation process . This process involves the stereo- and regioselective reduction of dydrogesterone by recombinant fission yeast cells expressing the human enzyme AKR1C1 (20α-hydroxysteroid dehydrogenase, 20α-HSD) . This method has been shown to be efficient and could be used for the production of other AKR1C1 substrates .
Progesterone Replacement Therapy
20α-DHD is a metabolite of the synthetic progestogen dydrogesterone, which is commonly used for progesterone replacement therapy . Progesterone deficiency is associated with menstrual disorders, infertility, premature birth, and abortion . 20α-DHD shows extensive pharmacological effects and could act as a therapeutic agent itself .
Regulation of Circulating Progesterone Levels
In rats during pregnancy, the catabolism of progesterone (P4) to its inactive metabolite, 20α-hydroxyprogesterone (20α-OHP), has been suggested to be one of the key mechanisms for regulation of circulating P4 concentration . This process involves the action of 20α-hydroxysteroid dehydrogenase (20α-HSD) enzyme .
Analysis of Luteolysis
The expression of 20α-HSD and its activity in the corpus luteum (CL) of buffalo cows have been studied . This research helps in understanding the role of 20α-HSD in luteolysis, a process that involves the degradation of the corpus luteum .
Potential Use in Drug Development
Due to the pharmacological effects of 20α-DHD, it could potentially be used in the development of new drugs . Its production through biotechnological methods makes it a viable candidate for large-scale production .
Research on Reproductive Biology
The study of 20α-HSD and its role in the metabolism of progesterone contributes to our understanding of reproductive biology . It can help in developing treatments for conditions related to progesterone deficiency .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12-13,16-19,22H,6-11H2,1-3H3/t13-,16-,17+,18-,19+,20+,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPNZLYVKOVQGH-LBDMABOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962472 | |
| Record name | 20alpha-Hydroxydydrogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pregna-4,6-dien-3-one, 20-hydroxy-, (9beta,10alpha,20S)- | |
CAS RN |
4243-74-7 | |
| Record name | 20alpha-Dihydrodydrogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004243747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20alpha-Hydroxydydrogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20.ALPHA.-DIHYDRODYDROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPF25HV8PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine](/img/structure/B3025342.png)
![[1,4]Diazepan-1-yl-acetic acid ethyl ester](/img/structure/B3025344.png)

![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)







![[1,1'-Biphenyl]-2-amine, 3',4'-dichloro-](/img/structure/B3025362.png)
